![molecular formula C40H60BCl2F4N2PRu-2 B14753382 [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate is a ruthenium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by its stability and efficiency in catalyzing a range of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate typically involves the reaction of a ruthenium precursor with 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene and tricyclohexylphosphine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of an oxidizing agent.
Reduction: It can also undergo reduction reactions, typically in the presence of a reducing agent.
Substitution: The compound is known for its ability to catalyze substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. The reactions are often carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, in oxidation reactions, the products are typically oxidized forms of the starting materials, while in substitution reactions, the products are substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a catalyst in organic synthesis, facilitating various chemical transformations with high efficiency and selectivity.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism by which Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates and the subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate include:
- Dichloro[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene][(2-propan-2-yloxyphenyl)methylidene]ruthenium
- Dichloro[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene][(2-thienylmethylene)(tricyclohexylphosphine)ruthenium(II)]
Uniqueness
What sets Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate apart is its unique combination of ligands, which confer high stability and catalytic efficiency. This makes it particularly valuable in applications requiring robust and selective catalysts .
Eigenschaften
Molekularformel |
C40H60BCl2F4N2PRu-2 |
|---|---|
Molekulargewicht |
858.7 g/mol |
IUPAC-Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexyl(methanidylidene)-λ5-phosphane;tetrafluoroborate |
InChI |
InChI=1S/C21H26N2.C19H34P.BF4.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;2-1(3,4)5;;;/h9-12H,7-8H2,1-6H3;1,17-19H,2-16H2;;2*1H;/q;2*-1;;;+2/p-2 |
InChI-Schlüssel |
GNZYEKMRTWADRI-UHFFFAOYSA-L |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](Cl)Cl)C3=C(C=C(C=C3C)C)C)C.[CH-]=P(C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
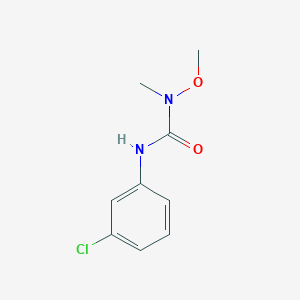
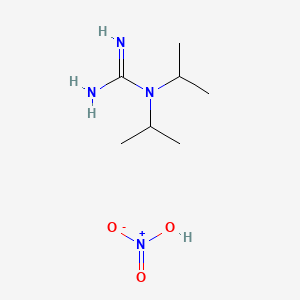
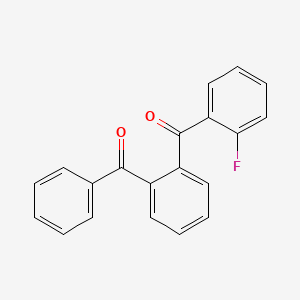

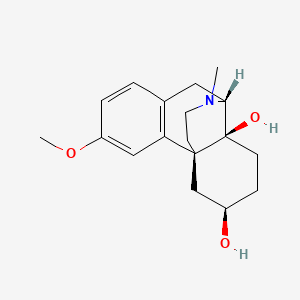
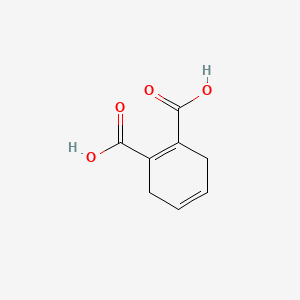
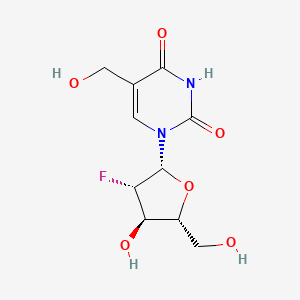
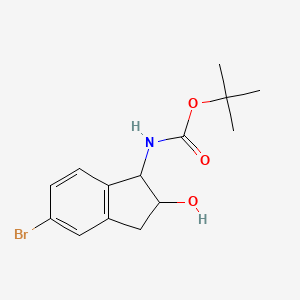

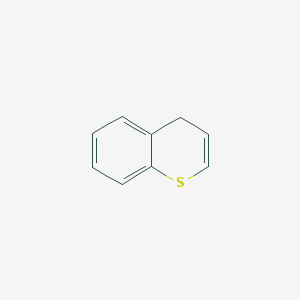
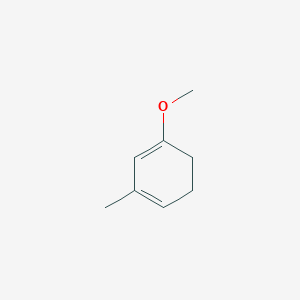
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
